2-phenyl-N-[(1S)-1-phenylethyl]quinazolin-4-amine
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Overview
Description
2-phenyl-N-[(1S)-1-phenylethyl]quinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-microbial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[(1S)-1-phenylethyl]quinazolin-4-amine typically involves the reaction of N-phenylbenzamidines with various reagents under specific conditions. One common method includes the use of CuBr as a catalyst in benzene at 80°C . Another approach involves microwave-assisted reactions, where N’-(substituted-2-cyanophenyl)-N,N-dimethyl-formamidine derivatives react with dialkyl amino (phenyl) in a solvent mixture of isopropanol and acetic acid under microwave irradiation .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often employ metal-catalyzed reactions and phase-transfer catalysis to achieve high yields and purity. These methods are scalable and can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-[(1S)-1-phenylethyl]quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution reagents: Such as halogens (Cl₂, Br₂) or alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-4-one derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-phenyl-N-[(1S)-1-phenylethyl]quinazolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-aryl-2-trifluoromethyl-quinazoline-4-amine: Known for its anti-cancer properties.
Quinazoline-2(1H)-one derivatives: Studied for their anti-inflammatory and anti-microbial activities.
Uniqueness
2-phenyl-N-[(1S)-1-phenylethyl]quinazolin-4-amine is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research .
Properties
Molecular Formula |
C22H19N3 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-phenyl-N-[(1S)-1-phenylethyl]quinazolin-4-amine |
InChI |
InChI=1S/C22H19N3/c1-16(17-10-4-2-5-11-17)23-22-19-14-8-9-15-20(19)24-21(25-22)18-12-6-3-7-13-18/h2-16H,1H3,(H,23,24,25)/t16-/m0/s1 |
InChI Key |
AEXWSMVZORVWML-INIZCTEOSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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